tert-Butyl (2R,4S)-4-methoxy-2-methylpyrrolidine-1-carboxylate
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Overview
Description
tert-Butyl (2R,4S)-4-methoxy-2-methylpyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrrolidines. This compound is characterized by the presence of a tert-butyl group, a methoxy group, and a methyl group attached to a pyrrolidine ring. It is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2R,4S)-4-methoxy-2-methylpyrrolidine-1-carboxylate typically involves the reaction of a pyrrolidine derivative with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tert-butyl ester group. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved using flow microreactor systems. This method allows for a more efficient, versatile, and sustainable production process compared to traditional batch methods .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2R,4S)-4-methoxy-2-methylpyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a methoxy group.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and purity of the products .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as carbonyl-substituted pyrrolidines and other functionalized pyrrolidines .
Scientific Research Applications
tert-Butyl (2R,4S)-4-methoxy-2-methylpyrrolidine-1-carboxylate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is used in the development of pharmaceuticals and as a precursor in the synthesis of drug candidates.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl (2R,4S)-4-methoxy-2-methylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets and modulates their activity, leading to various biochemical and physiological effects. The pathways involved in these interactions include signal transduction pathways and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tert-Butyl (2R,4S)-4-methoxy-2-methylpyrrolidine-1-carboxylate include:
- tert-Butyl (2R,4S)-4-hydroxy-2-methylpyrrolidine-1-carboxylate
- tert-Butyl (2R,4S)-4-aminopyrrolidine-1-carboxylate
- tert-Butyl (2R,4S)-4-methoxy-2-ethylpyrrolidine-1-carboxylate
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C11H21NO3 |
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Molecular Weight |
215.29 g/mol |
IUPAC Name |
tert-butyl (2R,4S)-4-methoxy-2-methylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H21NO3/c1-8-6-9(14-5)7-12(8)10(13)15-11(2,3)4/h8-9H,6-7H2,1-5H3/t8-,9+/m1/s1 |
InChI Key |
UGISCWMXDGYVKU-BDAKNGLRSA-N |
Isomeric SMILES |
C[C@@H]1C[C@@H](CN1C(=O)OC(C)(C)C)OC |
Canonical SMILES |
CC1CC(CN1C(=O)OC(C)(C)C)OC |
Origin of Product |
United States |
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